molecular formula C19H22Cl2N4O4 B2647758 2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide CAS No. 1171500-51-8

2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide

Cat. No.: B2647758
CAS No.: 1171500-51-8
M. Wt: 441.31
InChI Key: PPNQDFNKTLELHX-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide is a synthetic organic compound

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly as an anti-cancer or anti-inflammatory agent.

    Industry: Use in the development of new materials or agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide typically involves multiple steps:

    Formation of 2,4-dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with an appropriate halogenated compound under basic conditions.

    Attachment of the morpholinopyrimidinyl group: This step involves the reaction of the intermediate with a morpholinopyrimidine derivative, often under nucleophilic substitution conditions.

    Final coupling: The final step involves coupling the intermediate with a propanamide derivative, possibly using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinopyrimidinyl group.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: The dichlorophenoxy group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine.

Mechanism of Action

The mechanism of action would depend on the specific application:

    Molecular Targets: Could include enzymes, receptors, or nucleic acids.

    Pathways Involved: The compound might interfere with signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid:

    N-(2-(6-morpholinopyrimidin-4-yl)ethyl)acetamide: A related compound with similar structural features.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)propanamide is unique due to the combination of its dichlorophenoxy and morpholinopyrimidinyl groups, which may confer specific biological activities or chemical properties not found in similar compounds.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N4O4/c1-13(29-16-3-2-14(20)10-15(16)21)19(26)22-4-7-28-18-11-17(23-12-24-18)25-5-8-27-9-6-25/h2-3,10-13H,4-9H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNQDFNKTLELHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC1=NC=NC(=C1)N2CCOCC2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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